2-(5-甲基-1-苯基-1H-吡唑-4-基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

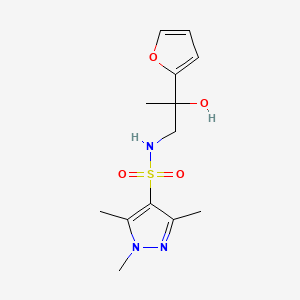

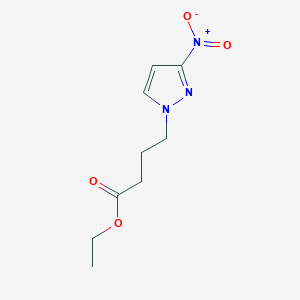

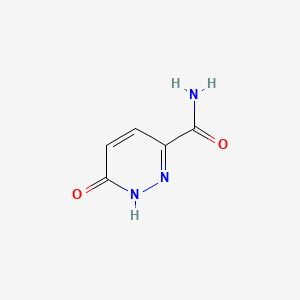

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide is a compound belonging to the pyrazole family, which is known for its diverse pharmacological properties Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

科学研究应用

利什曼原虫病和疟疾活性

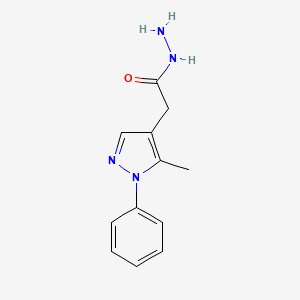

含吡唑的化合物,如2-(5-甲基-1-苯基-1H-吡唑-4-基)乙酰肼,以其多样的药理作用而闻名,包括有效的利什曼原虫病和疟疾活性 . 在一项研究中,一些肼偶联的吡唑被合成并评估了其对抗埃塞俄比亚利什曼原虫临床分离株和感染伯氏疟原虫的小鼠的活性 . 结果表明,化合物13表现出优异的抗前鞭毛体活性 . 此外,目标化合物14和15对伯氏疟原虫表现出更好的抑制效果 .

分子对接研究

进行了一项分子模拟研究,以证明化合物13有效的体外抗前鞭毛体活性,该化合物在LmPTR1口袋(活性位点)具有理想的拟合模式,其特点是结合自由能较低 .

医药化学和药物发现中的应用

吡唑在医药化学和药物发现中有着广泛的应用 . 它们被用作生物活性化学物质合成和各种介质中反应的支架 .

农业化学中的应用

吡唑也用于农业化学 . 它们由于其多样的药理作用而被用于合成各种农药 .

配位化学中的应用

在配位化学中,吡唑由于其与各种金属形成络合物的能力而被使用 .

有机金属化学中的应用

吡唑也用于有机金属化学 . 它们被用于合成各种有机金属化合物 .

抗前列腺增生活性

虽然没有关于2-(5-甲基-1-苯基-1H-吡唑-4-基)乙酰肼的具体研究,但吡唑衍生物已被研究用于其抗前列腺增生活性 .

PC-3细胞生长抑制

吡唑核心有利于改善PC-3细胞的生长抑制 . 这表明其在癌症研究中的潜在应用。

作用机制

Target of Action

Pyrazole derivatives have been shown to exhibit diverse biological activities, including cytotoxic effects on several human cell lines . Some pyrazole derivatives have been approved for the treatment of different types of cancer .

Mode of Action

Pyrazole derivatives have been shown to interact with their targets, leading to changes in cell function . For instance, some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of death was p53-mediated apoptosis .

Biochemical Pathways

Pyrazole derivatives have been shown to affect various biochemical pathways, leading to downstream effects such as cytotoxicity .

Result of Action

Pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .

生化分析

Biochemical Properties

Pyrazole derivatives are known to exhibit a wide range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities . The specific enzymes, proteins, and other biomolecules that 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide interacts with are yet to be identified.

Cellular Effects

It is known that pyrazole derivatives can have significant effects on cell function . For example, some pyrazole derivatives have been found to exhibit anti-proliferative activity in certain cell lines .

Molecular Mechanism

It is known that pyrazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

It is known that the effects of pyrazole derivatives can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyrazole derivatives can vary with dosage .

Metabolic Pathways

It is known that pyrazole derivatives can be involved in various metabolic pathways .

Transport and Distribution

It is known that pyrazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that pyrazole derivatives can be directed to specific compartments or organelles within cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

属性

IUPAC Name |

2-(5-methyl-1-phenylpyrazol-4-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-9-10(7-12(17)15-13)8-14-16(9)11-5-3-2-4-6-11/h2-6,8H,7,13H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERPQGXHWWGOSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

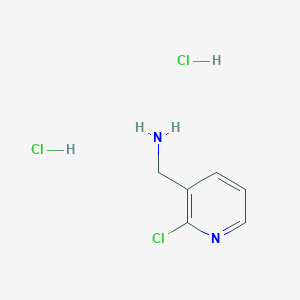

![(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride](/img/structure/B2480933.png)

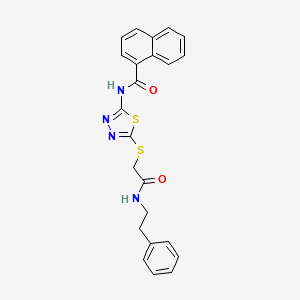

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2480938.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)

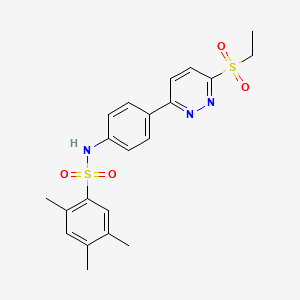

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2480943.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)